Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate
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Description
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications
Novel Route to Heteroaromatic Compounds
The synthesis of 3-dimethylallyl-4-hydroxy-2-quinolones and related compounds demonstrates the versatility of reactions involving diethyl malonate derivatives. Such reactions can yield unexpected products like 3,3′-methylenebis-4-hydroxy-2-quinolones and dibenzo[b,h][1,6]naphthyridin-6(5H)-ones, which are of interest in the synthesis of heteroaromatic compounds. A mechanism explaining these outcomes highlights the complexity and potential of chemical synthesis in generating novel molecules for further study and application (Oels, Storer, & Young, 1978).
Synthesis of Derivatives for Biological Studies
The efficient synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and derivatives through cyclization of amino acids and diethyl malonate underlines the methodological advancements in creating compounds for biological evaluation. The structural confirmation via spectroscopic methods supports the reliability of these synthesis pathways for producing potentially bioactive molecules (Rufchahi & Pourbabaea, 2016).
Radioisotope Labelled Compound Synthesis
In the realm of radiotracer chemistry, the synthesis of carbon-14 labelled versions of compounds, specifically for studying the metabolism, residue, and environmental behavior of pesticides like dufulin, showcases the application of diethyl malonate derivatives in environmental and pharmacokinetic research. The technical sophistication of these syntheses, achieving high radiochemical purity and specific activities, is critical for tracing and understanding the behavior of such compounds in biological and environmental systems (Yang et al., 2018).
Properties
IUPAC Name |
diethyl 2-[[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-26-19(24)17(20(25)27-4-2)12-22-21-23-18(13-28-21)16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGBLSCAUCXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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